molecular formula C10H9NO B183371 Isoquinolin-3-ylmethanol CAS No. 76884-34-9

Isoquinolin-3-ylmethanol

Cat. No.: B183371
CAS No.: 76884-34-9
M. Wt: 159.18 g/mol
InChI Key: CMGQQHGOFWZGJH-UHFFFAOYSA-N
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Description

Isoquinolin-3-ylmethanol is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoquinoline-3-carboxaldehyde using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This method is efficient and can be scaled up for large-scale production. The reaction conditions usually include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isoquinolin-3-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of isoquinolin-3-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • Isoquinoline
  • Isoquinolin-3-carboxaldehyde
  • Isoquinolin-3-ylmethane

Comparison: Isoquinolin-3-ylmethanol is unique due to its hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, isoquinoline lacks the hydroxyl group, making it less reactive in certain chemical reactions. Isoquinolin-3-carboxaldehyde, on the other hand, has an aldehyde group, which makes it more prone to oxidation .

Properties

IUPAC Name

isoquinolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGQQHGOFWZGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512115
Record name (Isoquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76884-34-9
Record name 3-Isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76884-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isoquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of isoquinoline-3-carboxylic acid (0.3179 g, 1.84 mmol) in dry THF (10 mL) at room temperature was added BH3-THF (1.0 M, 7.5 mL, 7.5 mmol). The mixture was stirred for 17 hrs, dry CH3OH (10 mL) was added, and the reaction was heated to 0.75° C. with stirring for a further 24 hrs. The mixture was concentrated and the residue was treated with dry CH3OH (3×10 mL), removing the solvent by evaporation each time. The crude product was purified by column chromatography (12 g silica gel, 19:1 CH2Cl2: CH3OH) to give 0.0359 g of 3-(hydroxymethyl)isoquinoline as a white film. The solid was dissolved in dry CH2Cl2 (5 mL) and treated with MnO2 (˜85%, 0.2978 g, 2.91 mmol) with stirring for 19 hrs then filtered through celite. Concentration of the filtrate afforded 0.0252 g (9%) of isoquinoline-3-carboxaldehyde as yellow oil. 1H NMR (CDCl3) d 7.73–7.82 (m, 2H), 7.97–8.07 (m, 2H), 8.37 (s, 1H), 9.36 (s, 1H), 10.25 (s, 1H).
Quantity
0.3179 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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